4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its fused pyrrole and pyridine rings, with a chlorine atom at the 4th position and a methyl group at the 6th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its binding to target proteins.
Biochemical Pathways
Based on its potential glucose-lowering effects , it may impact pathways related to glucose metabolism.
Result of Action
Compounds with similar structures have been found to reduce blood glucose levels , suggesting potential antihyperglycemic effects.
Action Environment
It’s known that the compound is a solid under normal conditions , which could influence its stability and solubility.
Biochemical Analysis
Biochemical Properties
4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine has been found to interact with various enzymes and proteins. For instance, it has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions is likely covalent, as suggested by the presence of relatively large electron densities and highly negative Laplacian values .
Cellular Effects
In cellular contexts, this compound has been shown to influence cell function. For example, it has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been suggested that the NH moiety at the C4-position is critical for JAK inhibition .
Temporal Effects in Laboratory Settings
It has been observed that this compound significantly reduced the migration and invasion abilities of 4T1 cells after 24 hours of treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1H-pyrrole-2-carbaldehyde with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or ether.
Major Products Formed
Substitution: Formation of 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of 4-chloro-6-formyl-1H-pyrrolo[2,3-b]pyridine.
Reduction: Formation of 4-chloro-6-methyl-1,2-dihydro-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl group in the pyrrolopyridine scaffold enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYXZCLJFKCACT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646902 |
Source
|
Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171879-99-5 |
Source
|
Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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